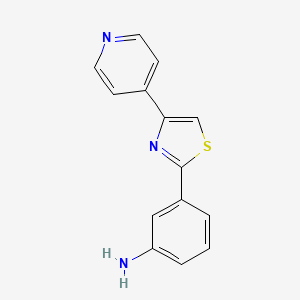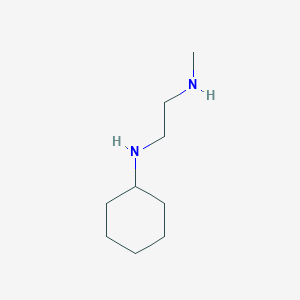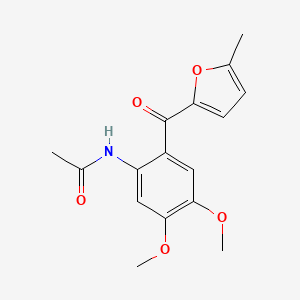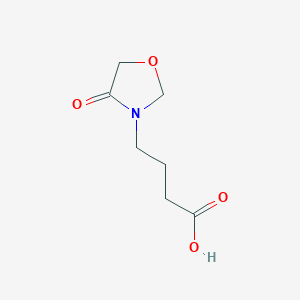![molecular formula C17H14N2O2 B1638736 3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)
3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, drug development, and agricultural products. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings, with a p-tolyl group and an acrylic acid moiety attached.
準備方法
The synthesis of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
作用機序
The mechanism of action of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to block γ-aminobutyric acid (GABA) receptors, leading to their use as hypnotic agents . The compound may also inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.
類似化合物との比較
3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other similar compounds such as:
Alpidem: An anxiolytic agent with a similar structure and mechanism of action.
Neocapidem and Saripidem: These compounds are also anxiolytic agents derived from imidazo[1,2-a]pyridine.
The uniqueness of 3-(2-p-Tolyl imidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its specific substitution pattern and the presence of the acrylic acid moiety, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
(E)-3-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-7-13(8-6-12)17-14(9-10-16(20)21)19-11-3-2-4-15(19)18-17/h2-11H,1H3,(H,20,21)/b10-9+ |
InChIキー |
GXSAGYCZQBHMCA-MDZDMXLPSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
異性体SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)











![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid](/img/structure/B1638716.png)

